molecular formula C8H10Cl2FN3 B15321807 1-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride

1-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride

Cat. No.: B15321807
M. Wt: 238.09 g/mol
InChI Key: ZTFBETUQOUEEOD-UHFFFAOYSA-N
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Description

1-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry . The presence of a fluorine atom in the structure enhances its chemical properties, making it a significant compound for various applications.

Preparation Methods

The synthesis of 1-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride involves several steps. One common method includes the functionalization of imidazo[1,2-a]pyridines via radical reactions. This can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

1-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride involves its interaction with specific molecular targets. The fluorine atom in the structure enhances its binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

1-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their functional groups and specific applications. The presence of different substituents, such as methyl or acetic acid groups, can significantly alter their chemical properties and biological activities.

Properties

Molecular Formula

C8H10Cl2FN3

Molecular Weight

238.09 g/mol

IUPAC Name

(6-fluoroimidazo[1,2-a]pyridin-2-yl)methanamine;dihydrochloride

InChI

InChI=1S/C8H8FN3.2ClH/c9-6-1-2-8-11-7(3-10)5-12(8)4-6;;/h1-2,4-5H,3,10H2;2*1H

InChI Key

ZTFBETUQOUEEOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1F)CN.Cl.Cl

Origin of Product

United States

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